molecular formula C6H12ClNO3 B112297 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride CAS No. 217299-03-1

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

Cat. No. B112297
CAS RN: 217299-03-1
M. Wt: 181.62 g/mol
InChI Key: ASFXLCNDBDHZGC-UHFFFAOYSA-N
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Description

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (4-ATPCH) is a synthetic compound used in scientific research. It is a derivative of pyran, a six-membered heterocyclic compound, and is composed of an amine group, a tetrahydropyran ring, and a carboxylic acid group. 4-ATPCH is a useful chemical reagent for many biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Organic Synthesis

Carboxylic acids, such as 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, play a crucial role in organic synthesis . They can participate in a variety of organic reactions, including substitution, elimination, and coupling . This makes them versatile tools in the synthesis of a wide range of organic compounds .

Nanotechnology

Carboxylic acids are often used as surface modifiers in nanotechnology . They can promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This property could potentially be exploited with 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride.

Polymer Science

In the field of polymer science, carboxylic acids can serve as monomers, additives, and catalysts . Given its carboxylic acid group, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride could potentially be used in similar applications .

Enzyme Inhibition

4-Aminotetrahydro-2H-pyran-4-carboxylic acid has been examined as a potential inhibitor of the enzyme S-adenosylmethionine (AdoMet) synthetase . This suggests that the hydrochloride form of the compound could have similar bioactive properties.

Pharmaceutical Applications

Given its potential role in enzyme inhibition, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride could have potential applications in the development of new pharmaceuticals .

Inflammation and Hypotension

4-Aminotetrahydro-2H-pyran-4-carboxylic acid is a systemic drug that inhibits inflammation and causes hypotension . It’s possible that the hydrochloride form of the compound could have similar effects.

properties

IUPAC Name

4-aminooxane-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-6(5(8)9)1-3-10-4-2-6;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFXLCNDBDHZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370285
Record name 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

CAS RN

217299-03-1
Record name 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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